molecular formula C20H17NO4 B2370679 Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate CAS No. 2034350-77-9

Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate

Cat. No.: B2370679
CAS No.: 2034350-77-9
M. Wt: 335.359
InChI Key: GTXNZFJTDLRVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate is a versatile organic compound with a complex structure that includes a furan ring, a benzyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to handle the complex reaction sequences. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different oxygenated derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halides and nucleophiles are employed under conditions that favor substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It is utilized in material science for the creation of novel polymers and other advanced materials.

Mechanism of Action

The mechanism by which Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate exerts its effects involves its interaction with specific molecular targets. The furan ring and benzyl group allow the compound to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

    Methyl 4-((4-(thiophen-3-yl)benzyl)carbamoyl)benzoate: Similar structure but with a thiophene ring instead of a furan ring.

    Methyl 4-((4-(pyridin-3-yl)benzyl)carbamoyl)benzoate: Contains a pyridine ring, offering different electronic properties.

    Methyl 4-((4-(benzofuran-3-yl)benzyl)carbamoyl)benzoate: Features a benzofuran ring, providing additional aromaticity.

Uniqueness: Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-[[4-(furan-3-yl)phenyl]methylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-24-20(23)17-8-6-16(7-9-17)19(22)21-12-14-2-4-15(5-3-14)18-10-11-25-13-18/h2-11,13H,12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXNZFJTDLRVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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